molecular formula C16H22O2 B1595525 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne CAS No. 5768-10-5

1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne

Cat. No.: B1595525
CAS No.: 5768-10-5
M. Wt: 246.34 g/mol
InChI Key: KJOFBMLTQUHDCL-UHFFFAOYSA-N
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Description

1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne is an organic compound characterized by the presence of two hydroxycyclohexyl groups attached to a butadiyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne typically involves the coupling of 1-hydroxycyclohexyl acetylene derivatives under specific conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst and an oxidizing agent such as oxygen or a peroxide . The reaction is usually carried out in a solvent like pyridine or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride in the presence of a base like pyridine at room temperature.

Major Products Formed:

Scientific Research Applications

1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity and stability .

Comparison with Similar Compounds

  • 1,4-Bis(1-hydroxyphenyl)-1,3-butadiyne
  • 1,4-Bis(1-hydroxycyclopentyl)-1,3-butadiyne
  • 1,4-Bis(1-hydroxycycloheptyl)-1,3-butadiyne

Uniqueness: 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne is unique due to the presence of cyclohexyl groups, which impart specific steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it distinct from its analogs .

Properties

IUPAC Name

1-[4-(1-hydroxycyclohexyl)buta-1,3-diynyl]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O2/c17-15(9-3-1-4-10-15)13-7-8-14-16(18)11-5-2-6-12-16/h17-18H,1-6,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJOFBMLTQUHDCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC#CC2(CCCCC2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80206381
Record name Cyclohexanol, 1,1'-butadiynylenedi-
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Molecular Weight

246.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5768-10-5
Record name 1,1′-(1,3-Butadiyne-1,4-diyl)bis[cyclohexanol]
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URL https://commonchemistry.cas.org/detail?cas_rn=5768-10-5
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Record name 1,4-Bis(1-hydroxycyclohexyl)-1,3-butadiyne
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Record name Bis(1-hydroxycyclohexyl)butadiyne
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Record name Cyclohexanol, 1,1'-butadiynylenedi-
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Record name 1,1'-Butadiynylenedicyclohexanol
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Record name 1,4-BIS(1-HYDROXYCYCLOHEXYL)-1,3-BUTADIYNE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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